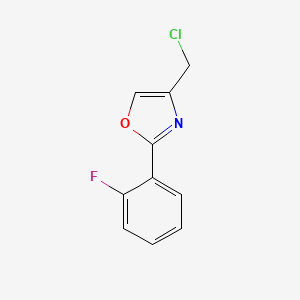

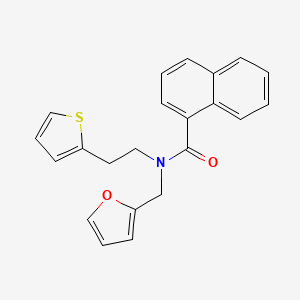

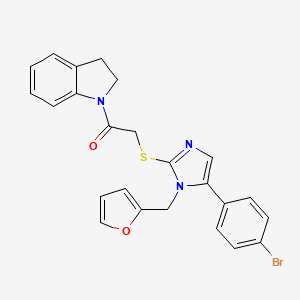

![molecular formula C17H20ClF3N6O3S B2647921 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(propan-2-yl)piperazine-1-carboxamide CAS No. 2061740-29-0](/img/structure/B2647921.png)

4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(propan-2-yl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .

Synthesis Analysis

The synthesis of this compound was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system, followed by 1,1′-thiocarbonyldiimidazole-assisted coupling with 4-methylpyridin-2-amine .Chemical Reactions Analysis

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . It was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .科学的研究の応用

Glycine Transporter 1 Inhibitor Development

The chemical compound under discussion has been explored for its potential in the development of central nervous system (CNS) drugs. Specifically, a structurally diverse compound, identified for its potent Glycine Transporter 1 (GlyT1) inhibitory activity, demonstrated a favorable pharmacokinetics profile and significantly increased glycine concentration in the cerebrospinal fluid of rats, indicating its potential for treating CNS disorders (Yamamoto et al., 2016).

Insecticidal Applications

Research into sulfonamide-bearing thiazole derivatives, including compounds with similar structural features, has shown significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work highlights the compound's potential for agricultural applications, showcasing its utility beyond pharmaceuticals (Soliman et al., 2020).

Anticancer Properties

The exploration of carboxamides, sulfonamides, ureas, and thioureas derived from related structural frameworks has unveiled compounds with notable anticancer activity. This includes the development of novel derivatives demonstrating significant antiproliferative effects against cancer cell lines, suggesting the chemical structure's versatility in cancer therapy (Kumar et al., 2016).

Enzyme Inhibition for Cancer Therapy

A series of heterocyclic 4-substituted pyridine-3-sulfonamides was synthesized and tested as inhibitors of carbonic anhydrase isozymes, showing potential for cancer therapy. This research demonstrates the compound's applicability in targeting tumor-associated enzymes, offering a pathway to novel cancer treatments (Sławiński et al., 2013).

Antimicrobial and Antitumor Activity

Further studies have focused on the synthesis of novel piperazine and triazolo-pyrazine derivatives, revealing compounds with potent antimicrobial activities. This includes the superior antimicrobial efficacy of specific derivatives against Acinetobacter baumannii, emphasizing the compound's potential in addressing microbial resistance (Patil et al., 2021).

作用機序

Safety and Hazards

将来の方向性

The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus, and chemical genetic studies implicated efflux as a mechanism for resistance in Escherichia coli . This suggests potential utility of this small-molecule inhibitor in combating bacterial infections, particularly those resistant to other forms of treatment .

特性

IUPAC Name |

4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]sulfonyl-N-propan-2-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClF3N6O3S/c1-11(2)24-16(28)25-3-5-26(6-4-25)31(29,30)13-9-23-27(10-13)15-14(18)7-12(8-22-15)17(19,20)21/h7-11H,3-6H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFKAJXNTNSAMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClF3N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(propan-2-yl)piperazine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

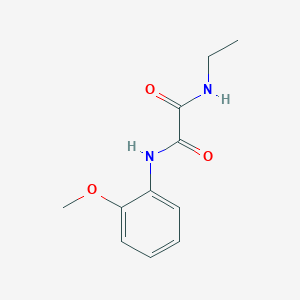

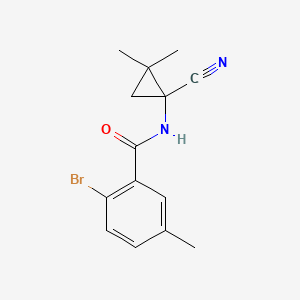

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2647839.png)

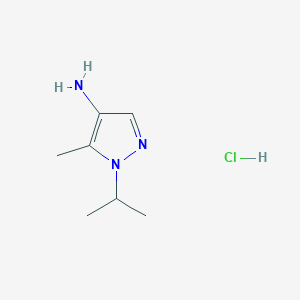

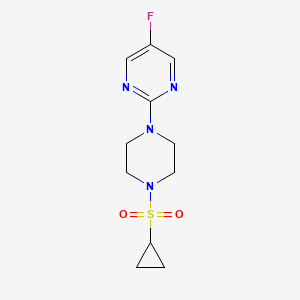

![2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2647849.png)

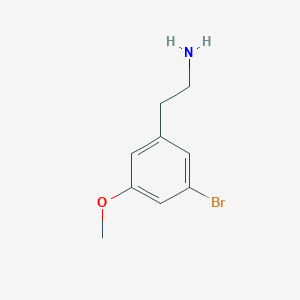

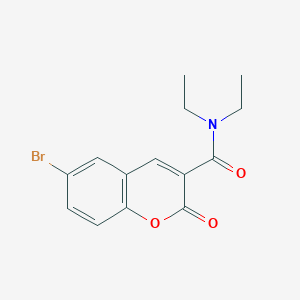

![2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2647851.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{(2E)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2647854.png)

![1,3-Dimethyl-5-[(4-oxochromen-3-yl)methylene]hexahydropyrimidine-2,4,6-trione](/img/structure/B2647860.png)